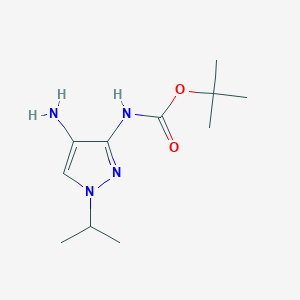![molecular formula C14H19N3O B11737068 [(1-ethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B11737068.png)
[(1-ethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-éthyl-1H-pyrazol-4-yl)méthyl][(2-méthoxyphényl)méthyl]amine est un composé qui présente un cycle pyrazole et un groupe méthoxyphényle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de [(1-éthyl-1H-pyrazol-4-yl)méthyl][(2-méthoxyphényl)méthyl]amine implique généralement la réaction du 1-éthyl-1H-pyrazole avec le chlorure de 2-méthoxybenzyle en présence d'une base telle que l'hydrure de sodium ou le carbonate de potassium. La réaction est généralement effectuée dans un solvant aprotique comme le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) à des températures élevées .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement des voies de synthèse similaires, mais à plus grande échelle. Cela comprendrait l'utilisation de réacteurs à flux continu pour garantir une qualité et un rendement de produit constants. Les conditions réactionnelles seraient optimisées pour maximiser l'efficacité et minimiser les déchets.
Analyse Des Réactions Chimiques
Types de réactions
[(1-éthyl-1H-pyrazol-4-yl)méthyl][(2-méthoxyphényl)méthyl]amine peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium pour obtenir des dérivés d'amines réduites.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides.
Réduction : Hydrogène gazeux avec palladium sur carbone.
Substitution : Hydrure de sodium dans le DMF avec des halogénoalcanes.
Principaux produits formés
Oxydation : Oxydes et cétones correspondants.
Réduction : Dérivés d'amines réduites.
Substitution : Dérivés alkylés au niveau du groupe méthoxy.
Applications de la recherche scientifique
[(1-éthyl-1H-pyrazol-4-yl)méthyl][(2-méthoxyphényl)méthyl]amine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Médecine : Étudié pour son potentiel en tant qu'intermédiaire pharmaceutique dans le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de [(1-éthyl-1H-pyrazol-4-yl)méthyl][(2-méthoxyphényl)méthyl]amine implique son interaction avec des cibles moléculaires spécifiques. Le cycle pyrazole peut interagir avec diverses enzymes et récepteurs, inhibant potentiellement leur activité. Le groupe méthoxyphényle peut améliorer l'affinité de liaison et la spécificité du composé .
Applications De Recherche Scientifique
[(1-ethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Composés similaires
1-éthyl-1H-pyrazole : Un composé plus simple présentant une réactivité similaire, mais sans le groupe méthoxyphényle.
2-méthoxybenzylamine : Contient le groupe méthoxyphényle, mais sans le cycle pyrazole.
1-éthyl-3-méthyl-1H-pyrazole : Structure similaire, mais avec un groupe méthyle supplémentaire sur le cycle pyrazole.
Unicité
[(1-éthyl-1H-pyrazol-4-yl)méthyl][(2-méthoxyphényl)méthyl]amine est unique en raison de la combinaison du cycle pyrazole et du groupe méthoxyphényle, qui offre un ensemble distinct de propriétés chimiques et d'applications potentielles. Cette combinaison permet des interactions spécifiques avec les cibles biologiques et une réactivité unique en synthèse chimique.
Propriétés
Formule moléculaire |
C14H19N3O |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-methoxyphenyl)methanamine |
InChI |
InChI=1S/C14H19N3O/c1-3-17-11-12(9-16-17)8-15-10-13-6-4-5-7-14(13)18-2/h4-7,9,11,15H,3,8,10H2,1-2H3 |
Clé InChI |
MRBORRFCOSSTSU-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)CNCC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11736988.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine](/img/structure/B11736996.png)

![N-[(2,5-difluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11737008.png)
![3-{[(2,5-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11737009.png)
![1-(butan-2-yl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11737021.png)

![1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11737045.png)
![3-Amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile](/img/structure/B11737052.png)
![[(5-Fluorothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11737054.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11737056.png)
amine](/img/structure/B11737058.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11737060.png)
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737075.png)
